

OptoDArG: A Photoswitchable Probe for Unraveling Lipid Gating of TRPC Channels

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Compound of Interest

Compound Name: OptoDArG

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of **OptoDArG**, a powerful photoswitchable diacylglycerol (DAG) analog. **OptoDArG** has emerged as a crucial tool for the precise spatiotemporal control of Transient Receptor Potential Canonical (TRPC) channels, offering unprecedented insights into their lipid-gating mechanisms. This document details the core principles of **OptoDArG**, its mechanism of action, experimental protocols for its use, and quantitative data derived from key studies.

Discovery and Development

OptoDArG was engineered to overcome the limitations of traditional methods for studying DAG-sensitive ion channels.^[1] The challenge lay in the transient and localized nature of endogenous DAG signaling. To address this, researchers developed a synthetic DAG molecule incorporating two arachidonyl-mimetic photoswitchable azobenzene chains.^[1] This design allows for rapid and reversible control of the molecule's shape, and therefore its biological activity, using light.

The core innovation of **OptoDArG** lies in its ability to be switched between an inactive trans conformation in the dark or under blue light (around 430 nm) and an active cis conformation upon exposure to UV light (around 365 nm).^{[1][2]} This optical control enables researchers to

mimic the rapid production and removal of DAG at the plasma membrane with high precision, a technique referred to as an "optical lipid clamp".^[1]

Mechanism of Action

OptoDAR_G's primary targets are the DAG-sensitive TRPC channels, specifically TRPC3, TRPC6, and TRPC7. These channels are non-selective cation channels that play vital roles in various physiological processes by translating lipid signals into changes in cation permeability and membrane potential.

In its inactive trans state, **OptoDAR_G** does not significantly affect the basal activity of TRPC channels. Upon photoisomerization to the cis form by UV light, **OptoDAR_G** activates TRPC channels, leading to cation influx and membrane depolarization. This activation is rapid and reversible; subsequent illumination with blue light reverts **OptoDAR_G** to its inactive trans state, causing the channels to close.

Studies have revealed that **OptoDAR_G** interacts with a specific lipid-binding site within the pore domain of TRPC channels, known as the L2 lipidation site. The binding of cis-**OptoDAR_G** to this site is thought to induce a conformational change in the channel, leading to its opening. Interestingly, initial exposure to cis-**OptoDAR_G** can induce a "sensitized" state in TRPC3 channels, where subsequent activations occur more rapidly.

Quantitative Data

The following tables summarize key quantitative data from electrophysiological studies of **OptoDAR_G**'s effects on TRPC channels.

Table 1: **OptoDAR_G** Concentration and Light Wavelengths for TRPC Channel Modulation

Parameter	Value	Reference
OptoDAR _G Concentration	20-30 μ M	
Activation Wavelength (trans to cis)	360-365 nm (UV light)	
Deactivation Wavelength (cis to trans)	430-450 nm (Blue light)	

Table 2: Kinetic Parameters of **OptoDArG**-Induced TRPC Channel Activity

Channel	Parameter	Value	Conditions	Reference
TRPC3-WT	Activation Delay	Significantly longer than G652A mutant	30 μ M OptoDArG, 100% UV intensity	
TRPC3-G652A	Activation Delay	Significantly reduced compared to WT	30 μ M OptoDArG, 100% UV intensity	
TRPC3	Sensitization (Tau ON)	Fold change between 1st and 2nd activation	Repetitive photoactivation with 20 μ M OptoDArG	
TRPC6	Deactivation Time Constant (Blue Light)	Varies between isoforms	20 μ M OptoDArG	
TRPC7	Deactivation Time Constant (Blue Light)	Varies between isoforms	20 μ M OptoDArG	
TRPC3	Deactivation Time Constant (Dark)	Varies between isoforms	30 μ M OptoDArG	
TRPC6	Deactivation Time Constant (Dark)	Varies between isoforms	30 μ M OptoDArG	
TRPC7	Deactivation Time Constant (Dark)	Varies between isoforms	30 μ M OptoDArG	

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of **OptoDArG**-induced currents in HEK293 cells overexpressing TRPC channels.

Materials:

- HEK293 cells expressing the TRPC channel of interest
- **OptoDArG** (20-30 μ M)
- Extracellular solution (ECS): 140 mM NaCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl_2 , 2 mM MgCl_2 , pH 7.4
- Pipette solution: 150 mM cesium methanesulfonate, 20 mM CsCl, 15 mM HEPES, 5 mM MgCl_2 , 3 mM EGTA, pH 7.3
- Patch-clamp rig with an inverted microscope
- Light source capable of delivering UV (e.g., 365 nm) and blue (e.g., 430 nm) light

Procedure:

- Seed HEK293 cells expressing the target TRPC channel on coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS containing **OptoDArG**.
- Establish a whole-cell patch-clamp configuration on a single cell.
- Apply a holding potential of -40 mV or -60 mV.
- To activate the TRPC channels, illuminate the cell with UV light (e.g., 365 nm for 5-10 seconds).
- Record the resulting inward current.
- To deactivate the channels, illuminate the cell with blue light (e.g., 430 nm for 3-10 seconds).

- Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship of the light-activated currents.
- For sensitization experiments, apply repetitive cycles of UV and blue light illumination.

Calcium Imaging

This protocol outlines the measurement of intracellular calcium changes in response to **OptoDArG**-mediated TRPC channel activation.

Materials:

- HEK293 cells expressing the TRPC channel of interest
- **OptoDArG** (20 μ M)
- Calcium indicator dye (e.g., R-GECO)
- Extracellular solution (ECS) as described above
- Fluorescence microscope with appropriate filter sets and a light source for photo-switching **OptoDArG**.

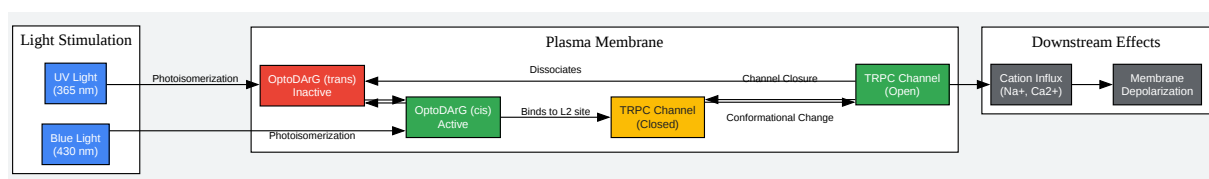
Procedure:

- Transfect cells with the TRPC channel and a genetically encoded calcium indicator like R-GECO.
- Seed the cells on coverslips.
- Transfer a coverslip to the imaging chamber and incubate with ECS containing 20 μ M **OptoDArG**.
- Illuminate the cells with the excitation wavelength for the calcium indicator (e.g., 570 nm for R-GECO).
- Acquire a baseline fluorescence signal.
- To activate TRPC channels, illuminate the cells with UV light (e.g., 365 nm for 5 seconds).

- Record the increase in fluorescence intensity, which corresponds to an influx of Ca^{2+} .
- To deactivate the channels, illuminate with blue light (e.g., 430 nm for 3 seconds).
- Monitor the return of the fluorescence signal to baseline.

Visualizations

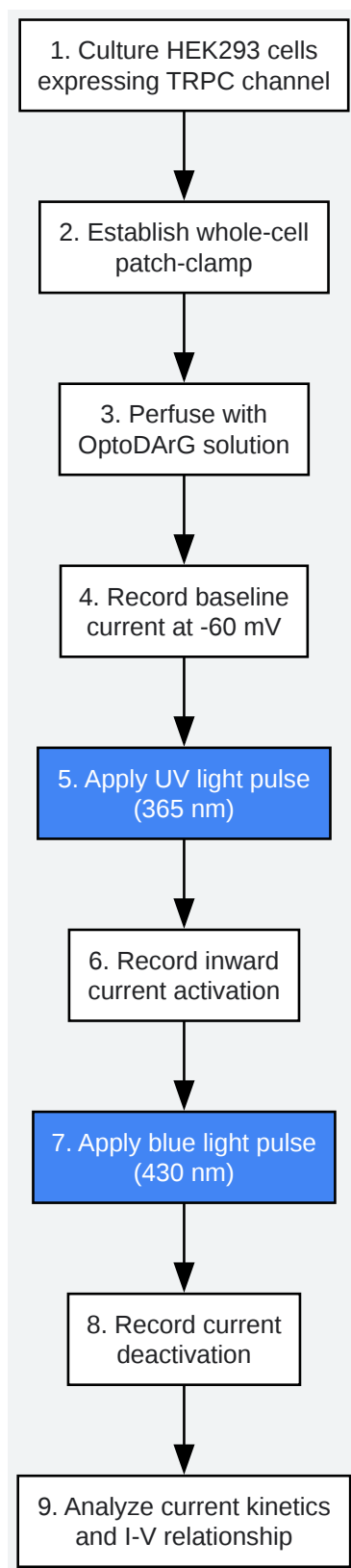
Signaling Pathway of OptoDArG Action



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Caption: Signaling pathway of **OptoDArG**-mediated TRPC channel activation.

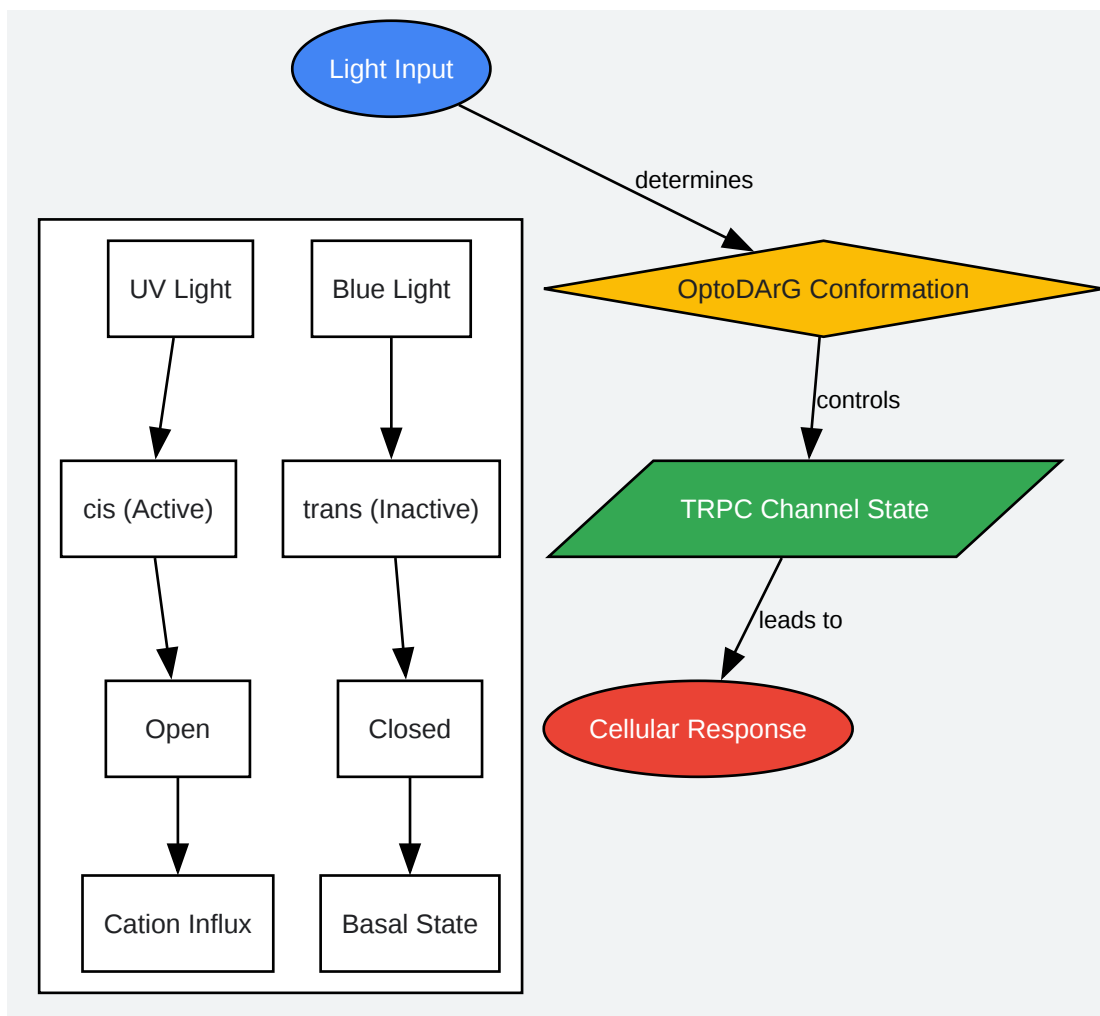
Experimental Workflow for Electrophysiology



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Caption: Experimental workflow for whole-cell patch-clamp recordings with **OptoDARG**.

Logical Relationship of OptoDArG Isomerization and Channel State



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Caption: Logical relationship between light, **OptoDArG** state, and channel activity.

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References

- 1. An optically controlled probe identifies lipid-gating fenestrations within the TRPC3 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerols interact with the L2 lipidation site in TRPC3 to induce a sensitized channel state - PMC [pmc.ncbi.nlm.nih.gov]
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